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Introduction
Malate dehydrogenase (MDH) is a key enzyme in cellular metabolism, best known for its role in

the final step of the tricarboxylic acid (TCA) cycle, where it catalyzes the reversible oxidation of

L-malate to oxaloacetate with the reduction of NAD+ to NADH.[1] MDH is also a crucial

component of the malate-aspartate shuttle.[1] This enzyme is ubiquitous, found in all kingdoms

of life, and plays vital roles in the cytoplasm and various organelles.[1] Structurally, MDH often

exists as a homodimer, with each subunit containing distinct domains for substrate and cofactor

binding.[2] The dimeric or even tetrameric structure of MDH can be critical for its enzymatic

function, making the oligomeric interfaces a potential target for drug discovery.[3]

These application notes provide detailed protocols for in vitro assays to determine the activity

of malate dehydrogenase, a common dimeric enzyme that utilizes S-malate as a substrate. The

primary method described is a continuous spectrophotometric rate determination assay, which

is a fundamental technique for studying enzyme kinetics and for high-throughput screening of

potential inhibitors.

Application Notes
The spectrophotometric assay for MDH activity is based on monitoring the change in

absorbance at 340 nm, which is characteristic of the production or consumption of NADH.[4]

The reaction can be monitored in either the forward (malate to oxaloacetate) or reverse
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(oxaloacetate to malate) direction. The reverse reaction, measuring the oxidation of NADH to

NAD+, is often more convenient due to the instability of oxaloacetate.

Key applications of this assay include:

Enzyme Kinetics: Determination of Michaelis-Menten constants (Km) and maximum velocity

(Vmax) for both substrates (L-malate and NAD+ or oxaloacetate and NADH).

Inhibitor Screening: High-throughput screening of compound libraries to identify potential

inhibitors of MDH activity. This is particularly relevant in drug discovery, for example, in the

context of targeting the metabolism of pathogens like Plasmodium falciparum.[3]

Biochemical Characterization: Studying the effects of pH, temperature, and cofactors on

enzyme activity.

Quality Control: Assessing the purity and activity of recombinant or purified MDH

preparations.

Experimental Protocols
Spectrophotometric Assay for Malate Dehydrogenase
Activity (Reverse Reaction)
This protocol is adapted from standard procedures for measuring MDH activity by monitoring

the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[4]

Materials:

Potassium Phosphate Buffer (100 mM, pH 7.5 at 25°C)

β-NADH Solution (0.14 mM in Phosphate Buffer)

Oxaloacetic Acid (OAA) Solution (7.6 mM in Phosphate Buffer)

Malate Dehydrogenase (MDH) Solution (0.2–0.5 units/ml in cold Phosphate Buffer)

UV-transparent cuvettes
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Thermostatted spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

Reagent Preparation:

Phosphate Buffer: Prepare a 13.6 mg/ml solution of potassium phosphate, monobasic in

ultrapure water. Adjust the pH to 7.5 at 25°C with 1.0 M KOH.

β-NADH Solution: Prepare a 0.11 mg/ml solution of β-NADH in Phosphate Buffer. Prepare

this solution fresh daily.

OAA Solution: Immediately before use, prepare a 1.0 mg/ml solution of oxaloacetic acid in

Phosphate Buffer. This solution is not stable and should be prepared fresh for each kinetic

run.

MDH Solution: Immediately before use, prepare a solution of 0.2–0.5 units/ml of MDH in

cold Phosphate Buffer.

Assay Setup:

Set the spectrophotometer to 25°C and the wavelength to 340 nm.

Pipette the following reagents into a cuvette:

Reagent Volume

| β-NADH Solution | 2.8 ml |

Equilibrate the cuvette to 25°C in the spectrophotometer.

Reaction Initiation and Measurement:

To the cuvette, add:
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Reagent Volume

OAA Solution 0.1 ml

| MDH Solution | 0.1 ml |

Immediately mix the contents of the cuvette by inversion.

Record the decrease in absorbance at 340 nm for approximately 5 minutes.

Calculation of Enzyme Activity:

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear

portion of the curve.

Calculate the enzyme activity using the Beer-Lambert law: Units/ml enzyme = (ΔA340/min

x Total Volume of Assay) / (6.22 x Volume of Enzyme)

Where 6.22 is the millimolar extinction coefficient of β-NADH at 340 nm.

Quantitative Data
The following table summarizes typical kinetic parameters and optimal conditions for Malate

Dehydrogenase activity. These values can vary depending on the source of the enzyme and

the specific assay conditions.
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Parameter Value
Source
Organism/Conditio
n

Reference

Optimal pH 7.5 - 8.0 General [4][5]

Optimal Temperature 25°C - 55°C General [5]

Km (Oxaloacetate) Varies Bacillus subtilis [4]

Km (L-Malate) Varies
Plasmodium

falciparum
[3]

Km (NAD+) Varies General

Km (NADH) Varies General
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Caption: The reversible reaction catalyzed by Malate Dehydrogenase.
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Caption: The role of Malate Dehydrogenase in the TCA Cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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